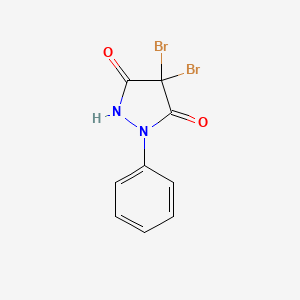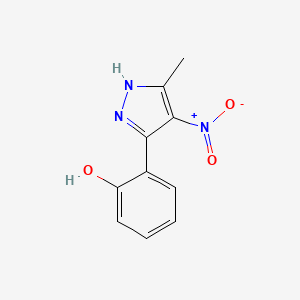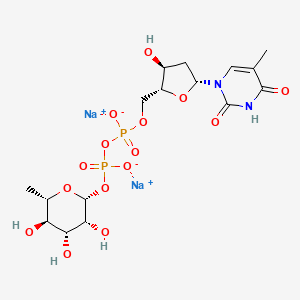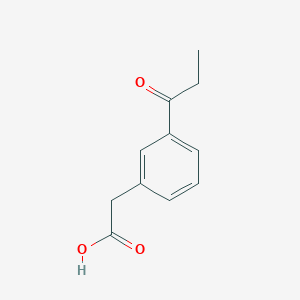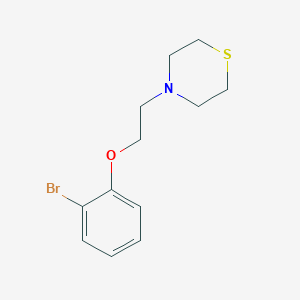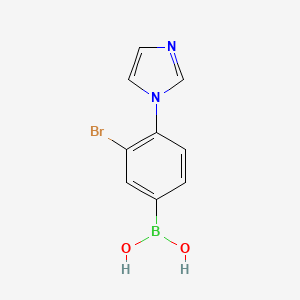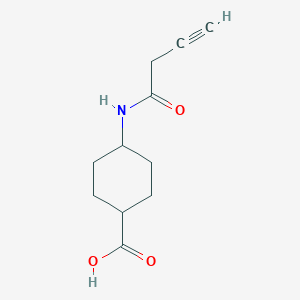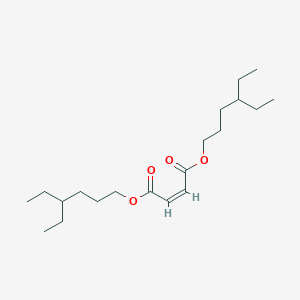![molecular formula C13H20O3 B14076736 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is a chiral alcohol with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . This compound is characterized by the presence of a butanol backbone with methyl and phenylmethoxy substituents, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- typically involves the protection of hydroxyl groups and the introduction of the phenylmethoxy group. One common method includes the reaction of 3-methyl-2-butanol with phenylmethoxy chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the parent alcohol.
Substitution: The major products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions and stereochemistry.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylmethoxy group can enhance its binding affinity to specific targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanol, 3-methyl-: A simpler analog without the phenylmethoxy group.
3-Methyl-2-butanol: Another analog with a different substitution pattern.
Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different backbones.
Uniqueness
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is unique due to its specific chiral configuration and the presence of both methyl and phenylmethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
(2S,3R)-3-methyl-4-(phenylmethoxymethoxy)butan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-11(12(2)14)8-15-10-16-9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
PYLLKXLKTPLYJI-NEPJUHHUSA-N |
Isomerische SMILES |
C[C@H](COCOCC1=CC=CC=C1)[C@H](C)O |
Kanonische SMILES |
CC(COCOCC1=CC=CC=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
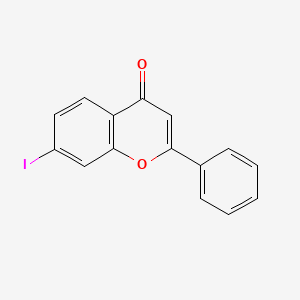
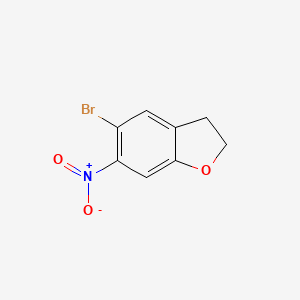

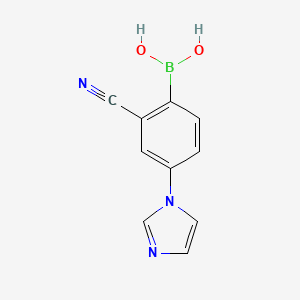
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)
